![molecular formula C19H18N4O3S B293747 3-(3,4-Dimethoxyphenyl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293747.png)
3-(3,4-Dimethoxyphenyl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethoxyphenyl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound belongs to the class of triazolo-thiadiazoles and has a unique chemical structure that allows it to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes and proteins in the body that are involved in the growth and proliferation of cancer cells. This activity makes it a potential candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
Studies have shown that 3-(3,4-Dimethoxyphenyl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits a range of biochemical and physiological effects. These effects include the inhibition of cancer cell growth and proliferation, antimicrobial and antifungal activity, and the ability to induce apoptosis (cell death) in cancer cells. These properties make it a potential candidate for the development of new drugs and therapies for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3,4-Dimethoxyphenyl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its unique chemical structure, which allows it to exhibit a range of biological activities. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(3,4-Dimethoxyphenyl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include further studies to fully understand its mechanism of action, the development of new drugs and therapies based on this compound, and the exploration of its potential applications in other fields, such as agriculture and environmental science. Additionally, there is a need for further research to optimize the synthesis method and improve the yield and purity of the final product.
Synthesemethoden
The synthesis of 3-(3,4-Dimethoxyphenyl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with phenyl hydrazine and thiourea to obtain the final compound. This method has been optimized to yield a high purity product with good yields.
Wissenschaftliche Forschungsanwendungen
The unique chemical structure of 3-(3,4-Dimethoxyphenyl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has made it an attractive compound for scientific research. This compound has been shown to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. These properties make it a potential candidate for the development of new drugs and therapies for various diseases.
Eigenschaften
Molekularformel |
C19H18N4O3S |
---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
3-(3,4-dimethoxyphenyl)-6-(1-phenoxyethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H18N4O3S/c1-12(26-14-7-5-4-6-8-14)18-22-23-17(20-21-19(23)27-18)13-9-10-15(24-2)16(11-13)25-3/h4-12H,1-3H3 |
InChI-Schlüssel |
PWLPBODHQVGRIN-UHFFFAOYSA-N |
SMILES |
CC(C1=NN2C(=NN=C2S1)C3=CC(=C(C=C3)OC)OC)OC4=CC=CC=C4 |
Kanonische SMILES |
CC(C1=NN2C(=NN=C2S1)C3=CC(=C(C=C3)OC)OC)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.